![molecular formula C18H18N2O2 B2473481 3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950398-30-8](/img/structure/B2473481.png)

3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties .

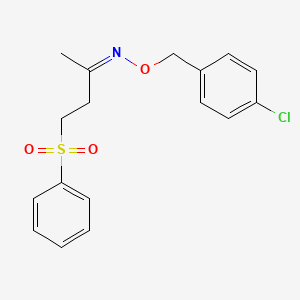

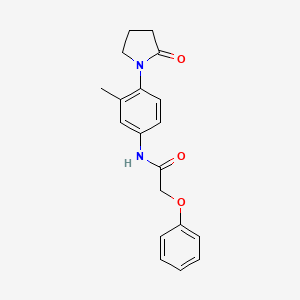

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains a benzodiazepine core, which is a fused benzene and diazepine ring . The “3-methyl” and “5-(3-methylbenzoyl)” parts of the name suggest that there are methyl and 3-methylbenzoyl substituents on the diazepine ring .Chemical Reactions Analysis

Benzodiazepines, including possibly this compound, can undergo various reactions. They can be metabolized in the liver, often by the cytochrome P450 system, to produce metabolites with similar psychoactive properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzodiazepines are usually crystalline solids under normal conditions, and they are typically lipophilic, enabling them to cross the blood-brain barrier .Scientific Research Applications

Corrosion Inhibition

One notable application of benzodiazepine derivatives is in the field of corrosion inhibition. These compounds have been investigated for their ability to protect mild steel in acidic environments. For instance, derivatives such as 11-phenyl-2,3,4,10,11,11a-hexahydro-1H-dibenzo[b,e][1,4]diazepine have shown promising results as corrosion inhibitors. They act as mixed-type inhibitors, adsorbing onto the metal surface according to the Langmuir adsorption isotherm, thus forming a protective layer on the surface of the steel. Experimental results, supported by theoretical calculations including DFT and molecular dynamics simulations, have demonstrated the efficacy of these compounds in reducing the dissolution of iron ions in corrosive solutions T. Laabaissi, M. Rbaa, F. Benhiba, Z. Rouifi, U. P. Kumar, F. Bentiss, H. Oudda, B. Lakhrissi, I. Warad, A. Zarrouk (2021).

Material Synthesis

Benzodiazepine derivatives have also been explored for the synthesis of new materials. For example, new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives were synthesized, showcasing a variety of chemical modifications through reactions with different chemical agents. These compounds have been characterized by a range of analytical techniques, including IR, MS, 1H NMR, and elemental analysis, and their crystal structures have been determined by X-ray single-crystal diffraction Fang‐Ming Wang, Dan Bao, Ming Wang, Ming-jun Li, Li-Zhuang Chen, G. Han (2014).

Chemical Structural Studies

Research into the structural characteristics of caffeine and isocaffeine homologs, including benzodiazepine derivatives, has provided insights into the thermodynamics of these compounds. Studies have involved methylation and subsequent catalytic debenzylation processes, leading to the determination of thermodynamic parameters and total energy calculations through molecular-mechanics methods É. I. Ivanov, Y. E. Shapiro, G. Kalayanov, V. Y. Gorbatyuk, I. M. Yaroshchenko, E. G. Pykhteeva (1992).

Advanced Organic Synthesis Techniques

Innovative synthetic routes to dihydro- and tetrahydro-1,3-diazepines demonstrate the versatility of benzodiazepine derivatives in organic synthesis. Such methods involve treating substituted 1,4-diaminobutanes with acetamidine hydrochloride under mild conditions, potentially offering a general approach for synthesizing compounds within this class J. Desmarchelier, N. Evans, R. Evans, R. Johns (1968).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Future Directions

properties

IUPAC Name |

3-methyl-5-(3-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-6-5-7-14(10-12)18(22)20-11-13(2)17(21)19-15-8-3-4-9-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJUTFZZDMPMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2473398.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2473402.png)

![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)

![5-[(3-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)